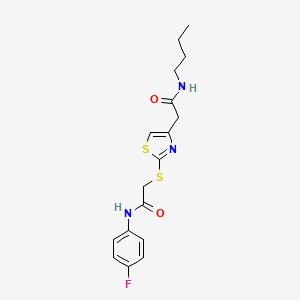

N-butyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-butyl-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O2S2/c1-2-3-8-19-15(22)9-14-10-24-17(21-14)25-11-16(23)20-13-6-4-12(18)5-7-13/h4-7,10H,2-3,8-9,11H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIZQJJNTBWTNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group and the acetamide moiety. Common reagents used in these reactions include thioamides, halogenated compounds, and amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-butyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-butyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of N-butyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key structural analogs differ in substituents on the phenyl ring, alkyl chains, or adjacent heterocycles. Examples include:

- N-(4-chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (Compound 7) : Replaces the 4-fluorophenyl group with 4-chlorophenyl and incorporates a quinazolinone-thioacetamide backbone.

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : Features a dichlorophenyl group and simpler thiazole linkage.

- 2-[[3-(4-Fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (IWP-3) : Integrates a fused pyrimidine-thiophene system and a benzothiazole group.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Melting Points : N-phenylacetamide derivatives (e.g., ) typically exhibit high melting points (190.6–265.7°C), suggesting strong intermolecular interactions . The target compound’s N-butyl chain may reduce crystallinity compared to rigid analogs.

Biologische Aktivität

N-butyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, known by its CAS number 941874-09-5, is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article reviews the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of N-butyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is , with a molecular weight of 381.5 g/mol. The structure includes a thiazole ring, which is often associated with various biological activities, making it a crucial component in the design of pharmaceutical agents.

Antitumor Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds bearing thiazole rings have shown promising results in inhibiting cell proliferation in various cancer cell lines. A review indicated that certain thiazole compounds had IC50 values as low as 1.61 µg/mL against specific cancer cell lines, demonstrating significant cytotoxicity .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound ID | IC50 (µg/mL) | Cell Line | Reference |

|---|---|---|---|

| 9 | 1.61 ± 1.92 | Jurkat | |

| 10 | 1.98 ± 1.22 | A-431 | |

| 13 | <23.30 | Multiple Lines |

The mechanism through which N-butyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide exhibits its antitumor effects may involve interactions with specific proteins such as Bcl-2, which is crucial for apoptosis regulation . Molecular dynamics simulations have suggested that this compound interacts primarily through hydrophobic contacts with the target proteins.

Antimicrobial Activity

In addition to its anticancer properties, thiazole derivatives have also been evaluated for their antimicrobial activity . Studies have shown that certain thiazole compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|---|

| 43a | Staphylococcus aureus | < 10 | |

| 43b | Escherichia coli | < 15 |

Case Studies

A notable case study involved the synthesis and testing of several thiazole derivatives, including N-butyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide. These derivatives were screened using the MTT assay to evaluate their cytotoxicity against various cancer cell lines and their antimicrobial efficacy against common pathogens.

Findings from Case Studies

- Cytotoxicity : The synthesized compounds showed variable cytotoxic effects, with some exhibiting IC50 values lower than standard chemotherapeutics.

- Antibacterial Efficacy : Compounds demonstrated significant antibacterial activity comparable to established antibiotics like norfloxacin.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-butyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, and how can yield and purity be maximized?

- Methodology : The synthesis typically involves multi-step reactions, including thiazole ring formation, thioether linkage creation, and acylation. Key steps include:

- Use of dimethylformamide (DMF) or dichloromethane (DCM) as solvents to enhance solubility and reaction efficiency .

- Catalysts like anhydrous aluminum chloride for thiazole ring cyclization, with reaction temperatures controlled between 60–80°C to avoid side products .

- Protective groups (e.g., Boc ) for amino groups during intermediate steps to prevent undesired side reactions .

- Optimization : Monitor reactions via TLC and confirm purity using HPLC (>95% purity threshold). Yield improvements (up to 70–85%) are achievable by adjusting solvent ratios and reaction times .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm connectivity of the thiazole ring, fluorophenyl group, and acetamide backbone. For example, the 4-fluorophenyl proton signals appear as doublets at δ 7.2–7.4 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 450.12) and fragmentation patterns to validate the structure .

- Infrared Spectroscopy (IR) : Peaks at 1670–1700 cm⁻¹ confirm carbonyl groups (amide C=O), while 1240–1260 cm⁻¹ indicates C-F stretching .

Q. How is the compound initially screened for biological activity, and what are the primary targets?

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC values against S. aureus and E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .

- Target identification : Preliminary docking studies suggest interactions with tyrosine kinases or DNA gyrase due to thiazole and fluorophenyl moieties .

Advanced Research Questions

Q. What are the mechanistic pathways for its interaction with biological targets, and how can these be validated experimentally?

- Proposed mechanism : The thiazole ring and fluorophenyl group enable hydrogen bonding with active-site residues of enzymes (e.g., EGFR kinase). The thioether linkage may enhance membrane permeability .

- Validation methods :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified target proteins .

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .

Q. How can structure-activity relationships (SAR) be explored to enhance potency or selectivity?

- Modifications :

- Replace the N-butyl group with cyclohexyl or allyl to alter lipophilicity and bioavailability .

- Substitute the 4-fluorophenyl moiety with chlorophenyl or methoxyphenyl to optimize steric and electronic effects .

- Evaluation : Compare IC₅₀ values in dose-response assays and assess logP changes via HPLC-based methods .

Q. How can contradictions in experimental data (e.g., variable bioactivity across studies) be resolved?

- Case example : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound purity.

- Resolution :

- Standardize assays using CLSI guidelines and ensure compound purity >95% via HPLC .

- Perform molecular dynamics simulations to assess conformational flexibility impacting target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.